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Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

Cat. No.: B560601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and

selectivity of GSK-LSD1 dihydrochloride, a potent and irreversible inhibitor of Lysine-Specific

Demethylase 1 (LSD1). This document details the quantitative biochemical and cellular data,

outlines the experimental protocols used for its characterization, and visualizes its impact on

key signaling pathways.

Core Target Potency and Selectivity
GSK-LSD1 dihydrochloride is a mechanism-based inactivator of LSD1, a flavin adenine

dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation through

the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

Biochemical Potency
GSK-LSD1 exhibits potent inhibition of LSD1 with a reported half-maximal inhibitory

concentration (IC50) in the low nanomolar range.[1][2][3][4][5] Its irreversible mechanism of

action is characterized by a time-dependent inactivation of the enzyme.

Table 1: In Vitro Biochemical Potency of GSK-LSD1 against LSD1
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Parameter Value Reference(s)

IC50 16 nM [1][2][3][4][5]

Mechanism Irreversible, Mechanism-Based [4][5]

Kiapp 160 nM [4][6]

kinact 0.13 min-1 [4][6]

kinact/KIapp 0.81 min-1µM-1 [4][6]

Target Selectivity
GSK-LSD1 demonstrates high selectivity for LSD1 over other closely related FAD-dependent

amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B

(MAO-B).[1][2][3][4][5] This high degree of selectivity is critical for minimizing off-target effects

and ensuring that the observed biological activities are a direct consequence of LSD1

inhibition.

Table 2: In Vitro Selectivity Profile of GSK-LSD1

Target IC50
Selectivity vs.
LSD1

Reference(s)

LSD1 16 nM - [1][2][3][4][5]

LSD2

> 16,000 nM (>100

µM reported in similar

studies)

> 1000-fold [4][6][7]

MAO-A

> 16,000 nM (>100

µM reported in similar

studies)

> 1000-fold [4][6][7]

MAO-B

> 16,000 nM (>100

µM reported in similar

studies)

> 1000-fold [4][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.spandidos-publications.com/10.3892/or.2018.6432?text=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC7395280/
https://pubmed.ncbi.nlm.nih.gov/31428587/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.selleckchem.com/products/gsk-lsd1-2hcl.html
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.selleckchem.com/products/gsk-lsd1-2hcl.html
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.spandidos-publications.com/10.3892/or.2018.6432?text=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC7395280/
https://pubmed.ncbi.nlm.nih.gov/31428587/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.selleckchem.com/products/gsk-lsd1-2hcl.html
https://www.spandidos-publications.com/10.3892/or.2018.6432?text=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC7395280/
https://pubmed.ncbi.nlm.nih.gov/31428587/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.selleckchem.com/products/gsk-lsd1-2hcl.html
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A broader screening against a panel of receptors and enzymes further confirms the specificity

of GSK-LSD1. The CEREP ExpresSProfile revealed minimal activity against a wide range of

targets at a concentration of 10 µM.

Table 3: CEREP ExpresSProfile Off-Target Screening of GSK-LSD1 at 10 µM

Target % Inhibition Reference(s)

5-HT Transporter 74% [4][6]

5-HT1A 49% [4][6]

Dopamine Transporter 39% [4][6]

55 other GPCRs, transporters,

and ion channels
< 50% [4][6]

Cellular Activity
In cellular assays, GSK-LSD1 effectively engages with its target, leading to changes in gene

expression and inhibition of cancer cell proliferation at low nanomolar concentrations.[3][4]

Table 4: Cellular Activity of GSK-LSD1

Parameter Cell Lines Average EC50 Reference(s)

Inhibition of Cell

Growth

Various Cancer Cell

Lines
< 5 nM [3][4]

Induction of Gene

Expression Changes

Various Cancer Cell

Lines
< 5 nM [3][4]

Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to

characterize the specificity and selectivity of GSK-LSD1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://pubmed.ncbi.nlm.nih.gov/31428587/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://pubmed.ncbi.nlm.nih.gov/31428587/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://pubmed.ncbi.nlm.nih.gov/31428587/
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LSD1 Enzymatic Assay (Horseradish Peroxidase-
Coupled Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-

mediated demethylation reaction.

Workflow:

Enzymatic Reaction Detection

LSD1 Enzyme

Demethylated Peptide

Demethylation

H3K4me1/2 Peptide Substrate

H₂O₂

Horseradish Peroxidase (HRP)

Fluorescent/Colorimetric Signal

Oxidation

Amplex Red / other chromogenic substrateGSK-LSD1 (Inhibitor)

Inhibition

Click to download full resolution via product page

Caption: Workflow for the HRP-coupled LSD1 enzymatic assay.

Methodology:

Reaction Mixture Preparation: A reaction buffer containing a suitable pH (e.g., Tris-HCl pH

7.5), the LSD1 enzyme, and the inhibitor (GSK-LSD1) at various concentrations are pre-

incubated.
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Initiation of Reaction: The demethylation reaction is initiated by the addition of a histone H3-

derived peptide substrate mono- or di-methylated at lysine 4.

Coupled Reaction: The reaction mixture also contains horseradish peroxidase (HRP) and a

chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).

Detection: The H₂O₂ produced by the LSD1 reaction is used by HRP to oxidize the substrate,

generating a detectable colorimetric or fluorescent signal.

Data Analysis: The rate of signal generation is measured over time. The IC50 value for GSK-

LSD1 is determined by plotting the percentage of inhibition against the inhibitor

concentration. For irreversible inhibitors, time-dependent inhibition assays are performed to

determine kinact and KI.

Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It relies on the

principle that the binding of a ligand (in this case, GSK-LSD1) can alter the thermal stability of

its target protein (LSD1).

Workflow:
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Intact Cells

Treat with GSK-LSD1 or Vehicle (DMSO)
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Cell Lysis

Centrifugation to Separate Soluble and Aggregated Proteins
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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

Cell Treatment: Intact cells are treated with either GSK-LSD1 or a vehicle control (e.g.,

DMSO) and incubated to allow for target engagement.
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Thermal Challenge: The cell suspensions are aliquoted and heated to a range of

temperatures.

Cell Lysis and Fractionation: After heating, the cells are lysed, and the aggregated proteins

are separated from the soluble protein fraction by centrifugation.

Protein Quantification: The amount of soluble LSD1 in the supernatant is quantified using

methods such as Western blotting or mass spectrometry.

Data Analysis: A melting curve is generated by plotting the amount of soluble LSD1 as a

function of temperature. A shift in the melting curve to a higher temperature in the GSK-

LSD1-treated samples indicates target engagement and stabilization.

Signaling Pathways Modulated by GSK-LSD1
LSD1 is implicated in several signaling pathways that are crucial for cell proliferation,

differentiation, and survival. By inhibiting LSD1, GSK-LSD1 can modulate these pathways,

which is central to its anti-cancer effects.

Impact on Histone Methylation
The primary mechanism of action of LSD1 is the demethylation of H3K4me1/2 and

H3K9me1/2. Inhibition of LSD1 by GSK-LSD1 leads to an increase in the levels of these

histone marks at specific gene promoters, thereby altering gene expression.[8][9][10]
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Caption: Effect of GSK-LSD1 on LSD1-mediated histone demethylation.

Regulation of the PI3K/Akt/mTOR Pathway
LSD1 has been shown to positively regulate the PI3K/Akt/mTOR signaling pathway.[8][11][12]

Inhibition of LSD1 with compounds like GSK-LSD1 can lead to the suppression of this pathway,

which is frequently hyperactivated in cancer and promotes cell growth and survival.
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK-LSD1.

Modulation of the Notch Signaling Pathway
In certain cellular contexts, LSD1 can act as a repressor of the Notch signaling pathway.[10]

[13][14][15] Inhibition of LSD1 by GSK-LSD1 can therefore lead to the activation of Notch

signaling, which can have tumor-suppressive effects in some cancers by promoting

differentiation and apoptosis.
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Caption: Activation of the Notch signaling pathway by GSK-LSD1.

Conclusion
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GSK-LSD1 dihydrochloride is a highly potent and selective irreversible inhibitor of LSD1. Its

robust biochemical and cellular activity, coupled with a well-defined selectivity profile, makes it

a valuable tool for studying the biological functions of LSD1 and a promising candidate for

therapeutic development. The modulation of key signaling pathways such as PI3K/Akt/mTOR

and Notch by GSK-LSD1 underscores its potential in cancer therapy and other diseases where

LSD1 is dysregulated. This technical guide provides a foundational understanding of GSK-

LSD1's target specificity and selectivity for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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